molecular formula C13H13N3O3S2 B1394377 Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid CAS No. 1158451-21-8

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid

Cat. No.: B1394377
CAS No.: 1158451-21-8
M. Wt: 323.4 g/mol
InChI Key: SHLGHAKVVXXAEP-UHFFFAOYSA-N
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Description

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid (CAS: 1158451-21-8) is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 3-phenylpropylthio group at position 5 and an oxo-acetic acid moiety at position 2. Its molecular formula is C₁₃H₁₃N₃O₃S₂ (FW: 323.4) .

Properties

IUPAC Name

2-oxo-2-[[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c17-10(11(18)19)14-12-15-16-13(21-12)20-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,18,19)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLGHAKVVXXAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=NN=C(S2)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid, a compound featuring a thiadiazole moiety, has garnered attention for its potential biological activities. The thiadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₃S₂. The compound is characterized by a thiadiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₃S₂
CAS Number1158451-21-8
Structural FeaturesThiadiazole ring

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole compounds showing activity against multiple bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(3-Phenylpropylthio)-1,3,4-thiadiazoleE. coli12.5 µg/mL
5-(3-Phenylpropylthio)-1,3,4-thiadiazoleS. aureus6.25 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds derived from the thiadiazole structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-710.0
This compoundHCT1168.0

A study noted that certain derivatives exhibited IC50 values in the range of 0.74 to 10 µg/mL against human cancer cell lines .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It might modulate receptor activity on cell surfaces affecting signal transduction pathways.
  • Gene Expression Alteration : The compound could influence gene expression related to tumor growth and survival.

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of synthesized thiadiazoles were tested against resistant bacterial strains showing promising results in inhibiting growth .
  • Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of various thiadiazole derivatives revealed significant inhibition rates against multiple cancer cell lines .

Scientific Research Applications

Chemistry

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 62.5 μg/mL. Additionally, antifungal activity has been noted against strains like Candida albicans and Aspergillus niger, with inhibition percentages between 58% to 66% compared to standard agents .
  • Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties, with ongoing research focusing on its mechanisms of action against different cancer cell lines .

Medicinal Chemistry

The compound is being explored for potential therapeutic applications, including:

  • Drug Development: Its unique chemical structure positions it as a candidate for developing new pharmaceuticals targeting various diseases. The exploration of its efficacy in treating conditions such as infections and cancer is ongoing .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thiadiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Anticancer Research : Another research effort focused on evaluating the anticancer properties of related thiadiazole compounds. The results indicated promising activity against specific cancer cell lines, suggesting further investigation into their mechanisms could yield valuable insights for drug development .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituent at Thiadiazole-5 Position Substituent at Thiadiazole-2 Position CAS Number Molecular Formula Key Properties/Applications
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid 3-Phenylpropylthio Oxo-acetic acid 1158451-21-8 C₁₃H₁₃N₃O₃S₂ Discontinued; research use
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid Propyl Oxo-acetic acid 83244-83-1 C₇H₉N₃O₃S Discontinued; similar backbone
(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid Isopropyl Oxo-acetic acid 1158206-46-2 C₇H₉N₃O₃S Higher solubility in polar solvents
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate 4-Chlorophenoxymethyl Ethyl ester of oxo-acetic acid 600147-82-8 C₁₄H₁₂ClN₃O₄S Enhanced lipophilicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio Phenoxy-acetamide Not provided C₂₀H₂₁N₃O₂S₂ Analgesic/antipyretic activity

Pharmacological Potential

  • Analog 5h: Demonstrated antipyretic activity in preclinical models due to phenoxy-acetamide moiety .
  • Ethyl Ester Derivative : Increased lipophilicity (density: 1.475 g/cm³) may enhance blood-brain barrier penetration .

Physicochemical Properties

  • 5h (benzylthio analog): 133–135°C . 5f (methylthio analog): 158–160°C .
  • Solubility : Isopropyl-substituted analog (1158206-46-2) shows higher aqueous solubility due to reduced steric hindrance .

Critical Notes

Commercial Accessibility : The target compound and its propyl analog (83244-83-1) are discontinued, limiting experimental use .

Structural Optimization : Substituting 3-phenylpropylthio with smaller groups (e.g., methylthio or isopropyl) improves synthetic yields and solubility .

Pharmacological Gaps: Limited data exist on the target compound’s bioactivity, necessitating further studies to compare efficacy with analogs like 5h or CDK5 inhibitors .

Q & A

Q. What are the established synthetic routes for Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid, and what reaction conditions are critical for yield optimization?

A common method involves refluxing precursors like substituted thiosemicarbazides with acylating agents (e.g., POCl₃) under acidic conditions. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by heating 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to 8–9 for precipitation . Key parameters include stoichiometric ratios of reagents, reflux duration, and crystallization solvents (e.g., DMSO/water mixtures for recrystallization).

Q. How is the compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Routine characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and thiadiazole ring formation.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% threshold for biological assays) .
  • Elemental analysis to validate empirical formulas.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens focus on kinase inhibition (e.g., CDK5/p25) using ATP non-competitive binding assays, as structurally related thienoquinolones and thiadiazoles show activity in such models . Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (MTT assays in cell lines) are standard.

Advanced Research Questions

Q. How can synthetic methods be optimized for scalability and regioselectivity, particularly in introducing the 3-phenylpropylthio moiety?

Microwave-assisted synthesis (e.g., 80–120°C, 20–40 minutes) improves reaction efficiency for analogous triazole-thioacetates, reducing side products . Regioselectivity is controlled by protecting group strategies (e.g., tert-butyl esters for carboxylic acid intermediates) and catalysts like DMAP for thioether bond formation .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:

  • Repeating assays under standardized ATP levels (e.g., 10 µM for ATP non-competitive inhibitors) .
  • Repurifying the compound via preparative HPLC to exclude isomers or degradation products .
  • Cross-validating results with orthogonal assays (e.g., SPR for binding kinetics).

Q. What computational approaches are suitable for elucidating its mechanism of action and target binding?

  • Molecular docking (AutoDock Vina) using CDK5/p25 crystal structures (PDB: 1UNL) to predict binding modes.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models to correlate substituent effects (e.g., thiadiazole ring modifications) with activity .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

Derivatization strategies include:

  • Replacing the phenylpropyl group with polar substituents (e.g., morpholinomethyl or pyridyl) while retaining the thiadiazole core .
  • Introducing carboxylate salts (e.g., sodium or ammonium) at the acetic acid moiety to improve aqueous solubility .

Q. What are the key challenges in stability profiling, and how can degradation pathways be mapped?

Accelerated stability studies (40°C/75% RH for 4 weeks) in PBS and simulated gastric fluid identify hydrolytic degradation at the thioether or oxoacetate linkages. LC-MS/MS analyses detect major degradation products, such as free thiols or acetic acid derivatives .

Methodological Notes

  • Synthesis References :
  • Biological Assays :
  • Computational Modeling :
  • Stability Studies :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
Reactant of Route 2
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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid

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